![molecular formula C23H19ClN4O3 B2427756 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2034398-64-4](/img/structure/B2427756.png)
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the ketone group could undergo nucleophilic addition reactions, and the chloropyrimidine ring could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the ketone) could make it soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The compound under discussion has structural similarities with various synthesized compounds that have been evaluated for their antimicrobial properties. For instance, Patel et al. (2011) synthesized 2-[N-(substituted benzothiazolyl) amino]pyridine-3-carboxylic acids and their amide derivatives, showing variable and modest antimicrobial activity against bacteria and fungi. This indicates the potential for compounds with similar structures to possess antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Potential PET Agent for Parkinson's Disease Imaging
Wang et al. (2017) synthesized HG-10-102-01, a compound with structural elements resembling the compound , as a PET agent for imaging LRRK2 enzyme in Parkinson's disease. This suggests the potential use of similar compounds in the development of diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Anticancer and Antimicrobial Agents
Hafez, El-Gazzar, & Al-Hussain (2016) synthesized novel pyrazole derivatives, showing higher anticancer activity than the reference drug doxorubicin in some cases. This highlights the potential for structurally similar compounds to be developed as anticancer agents. Moreover, many of these compounds exhibited good to excellent antimicrobial activity, suggesting a dual role in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticonvulsant Agents
Malik & Khan (2014) explored the anticonvulsant activities of novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) compounds, finding some with significant potency. This suggests that compounds with a similar structural framework may be useful in developing new anticonvulsant therapies (Malik & Khan, 2014).
Structural and Theoretical Studies
Karthik et al. (2021) synthesized and characterized a compound via spectroscopic techniques and single crystal X-ray diffraction studies, revealing stability in certain temperature ranges and potential for various applications due to its structural characteristics (Karthik et al., 2021).
Synthesis and Evaluation of Optical Properties
Volpi et al. (2017) synthesized a series of derivatives characterized by their optical properties, which were influenced by their chemical structures. This indicates that compounds with similar structures might be utilized in developing materials with specific optical properties, relevant for applications in materials science (Volpi et al., 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . The receptor plays a crucial role in glucose homeostasis and energy metabolism .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It binds to the receptor and stimulates its activity. This interaction leads to the stimulation of glucose-dependent insulin release by direct action in the pancreas and promotes the secretion of the incretin GLP-1 in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of two key biochemical pathways:
- Insulin secretion pathway : The compound’s action on pancreatic β-cells triggers the release of insulin, which helps in the regulation of blood glucose levels .
- Incretin pathway : The compound’s action in the gastrointestinal tract promotes the secretion of GLP-1, an incretin hormone that enhances the insulin response after meals .
Result of Action
The compound’s action results in improved glucose homeostasis. It enhances insulin secretion and incretin levels, leading to better control of blood glucose levels . This makes it a potential candidate for the treatment of type 2 diabetes .
Orientations Futures
Propriétés
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c24-17-12-25-23(26-13-17)30-18-7-4-10-28(14-18)22(29)16-8-9-20-19(11-16)21(31-27-20)15-5-2-1-3-6-15/h1-3,5-6,8-9,11-13,18H,4,7,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYSLVOJTVYZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC5=NC=C(C=N5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-aminoethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2427674.png)
![(2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2427675.png)

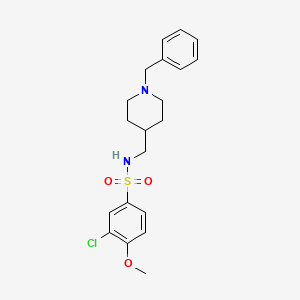
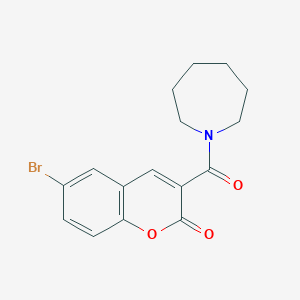
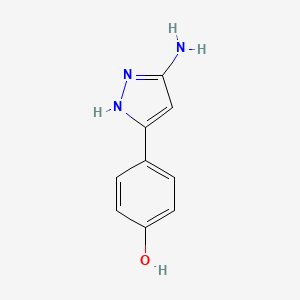
![6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2427686.png)
![9-(pyridin-3-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2427688.png)
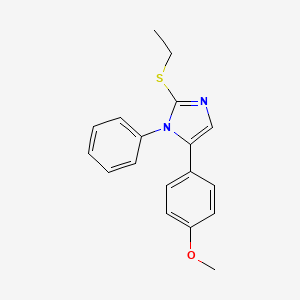
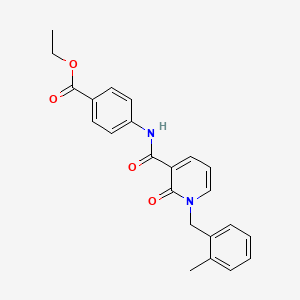
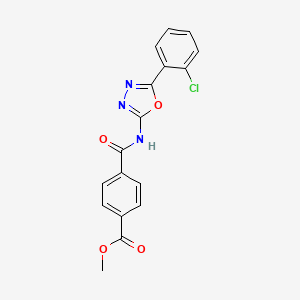
![2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2427694.png)
![4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2427695.png)
